3'-(Methylsulfonyl)biphenyl-3-carboxylic acid
Overview
Description
3’-(Methylsulfonyl)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O4S It is a biphenyl derivative where one phenyl ring is substituted with a carboxylic acid group and the other with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methylsulfonyl)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general steps include:
Preparation of the Aryl Halide: The starting material, such as bromobenzene, is functionalized to introduce the carboxylic acid group.
Formation of the Organoboron Compound: The corresponding boronic acid or ester is prepared, which will couple with the aryl halide.
Industrial Production Methods
In an industrial setting, the production of 3’-(Methylsulfonyl)biphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-(Methylsulfonyl)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3’-(Methylsulfonyl)biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3’-(Methylsulfonyl)biphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The methylsulfonyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group can facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3-carboxylic acid: Lacks the methylsulfonyl group, which may result in different chemical properties and biological activities.
3’-(Methylsulfonyl)biphenyl: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
3’-(Methylsulfonyl)biphenyl-3-carboxylic acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Biological Activity
Overview
3'-(Methylsulfonyl)biphenyl-3-carboxylic acid is a biphenyl derivative characterized by the presence of a methylsulfonyl group and a carboxylic acid group. Its molecular formula is C14H12O4S. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
The biological activity of this compound is largely attributed to its structural components:
- Methylsulfonyl Group : This group can enhance binding affinity to biological targets, potentially improving the compound's selectivity and efficacy in inhibiting specific enzymes or interacting with receptors.
- Carboxylic Acid Group : This functional group facilitates hydrogen bonding and ionic interactions with biological molecules, which is crucial for its activity against various targets.
The compound may act by modulating enzyme activity or protein-ligand interactions, making it a valuable candidate for drug development and therapeutic applications .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that biphenyl derivatives can effectively inhibit the growth of various bacterial strains. The presence of the sulfonyl group in related compounds has been linked to enhanced antimicrobial activity .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial |
Compound A | 12.5 | Antifungal |
Compound B | 25 | Antibacterial |
Cytotoxicity
In vitro studies have demonstrated that biphenyl derivatives can exhibit cytotoxic effects against cancer cell lines. For example, related compounds have shown promising results against MCF-7 breast cancer cells, indicating that structural modifications like those found in this compound may enhance cytotoxicity .
Case Studies
- Enzyme Inhibition : A study explored the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. Results showed that the compound effectively inhibited enzyme activity, suggesting its role as a lead compound for further drug development.
- Protein-Ligand Interactions : Research focused on the interaction between this compound and various protein targets revealed that it could stabilize certain protein conformations, thereby influencing biological activity. This finding supports its potential application in designing inhibitors for therapeutic use .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Biphenyl-3-carboxylic acid | Lacks methylsulfonyl group | Lower binding affinity |
3'-(Methylsulfonyl)biphenyl | Lacks carboxylic acid group | Reduced solubility |
The combination of both functional groups in this compound provides a unique profile that enhances its reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
3-(3-methylsulfonylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFKLEDBWMGUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681772 | |
Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-32-7 | |
Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.